molecular formula C17H12BrN3O4 B11564991 2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11564991
M. Wt: 402.2 g/mol
InChI Key: OVCPMIOZTFQXFY-UHFFFAOYSA-N
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Description

2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a benzodioxole moiety, a bromine atom, and a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, followed by bromination to introduce the bromine atom. The pyrano[3,2-c]pyridine core is then constructed through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific structural features, such as the combination of the benzodioxole moiety with the pyrano[3,2-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12BrN3O4

Molecular Weight

402.2 g/mol

IUPAC Name

2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C17H12BrN3O4/c1-7-2-13-15(17(22)21-7)14(9(5-19)16(20)25-13)8-3-11-12(4-10(8)18)24-6-23-11/h2-4,14H,6,20H2,1H3,(H,21,22)

InChI Key

OVCPMIOZTFQXFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3Br)OCO4)C(=O)N1

Origin of Product

United States

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